Annuloline: A Technical Guide to its Discovery, Isolation, and Characterization from Lolium multiflorum
Annuloline: A Technical Guide to its Discovery, Isolation, and Characterization from Lolium multiflorum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annuloline, a fluorescent oxazole alkaloid, was first discovered and isolated from the roots of annual ryegrass, Lolium multiflorum. This technical guide provides a comprehensive overview of the historical discovery, detailed isolation procedures, and structural elucidation of this unique natural product. The document synthesizes information from foundational scientific literature to offer researchers and drug development professionals a detailed resource. It includes meticulously reconstructed experimental protocols, quantitative data where available, and visual diagrams of the isolation workflow and biosynthetic pathway to facilitate a deeper understanding of this compound.
Introduction
Lolium multiflorum, commonly known as annual or Italian ryegrass, is a widely cultivated grass species.[1][2] Beyond its agricultural significance, it is a source of unique secondary metabolites. Among these is annuloline, a weakly basic, sparingly water-soluble, and strongly fluorescent alkaloid.[3] Its discovery in the mid-20th century marked a notable contribution to the field of natural product chemistry. This guide will delve into the seminal work that led to the identification and characterization of annuloline.
Discovery and Initial Characterization
The discovery of annuloline is credited to Axelrod and Belzile, who in 1958 reported the isolation of a fluorescent alkaloid from the roots of Lolium multiflorum.[3][4] A key characteristic that aided in its detection was its intense blue fluorescence under ultraviolet light.[5] This property is so pronounced that as little as 0.01 µg of the alkaloid can be detected on filter paper.[3] Early studies established annuloline as a weekly basic compound with limited solubility in water.[3]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and structural analysis of annuloline, based on the foundational research.
Extraction and Isolation of Annuloline from Lolium multiflorum Roots
The original isolation procedure developed by Axelrod and Belzile serves as the basis for this protocol.
Materials and Reagents:
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Dried, powdered roots of Lolium multiflorum
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Methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Chloroform
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Anhydrous sodium sulfate
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Alumina (for chromatography)
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Benzene
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Ethyl acetate
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Whatman No. 1 filter paper
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UV lamp
Protocol:
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Extraction: The dried, powdered root material is exhaustively extracted with methanol. The methanolic extract is then concentrated under reduced pressure.
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Acid-Base Partitioning: The concentrated extract is acidified with hydrochloric acid and filtered. The acidic aqueous solution is then washed with chloroform to remove neutral and acidic impurities. The aqueous layer is subsequently made basic with sodium hydroxide and extracted repeatedly with chloroform.
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Drying and Concentration: The combined chloroform extracts containing the crude alkaloid are dried over anhydrous sodium sulfate and concentrated in vacuo.
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Chromatographic Purification: The crude annuloline is purified by chromatography on an alumina column. The column is eluted with a gradient of benzene and ethyl acetate.
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Fluorescence Monitoring: Fractions are monitored for the presence of annuloline by spotting on Whatman No. 1 filter paper and observing for intense blue fluorescence under a UV lamp.
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Crystallization: The fluorescent fractions are combined, and the solvent is evaporated. The resulting residue is crystallized from a suitable solvent system to yield pure annuloline.
Structural Elucidation
The definitive structure of annuloline was established by Karimoto, Axelrod, Wolinsky, and Schall in 1964 through a combination of chemical degradation and synthesis.
Key Analytical Techniques:
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Ultraviolet (UV) Spectroscopy: To determine the chromophore system of the molecule.
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Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
The structure was ultimately confirmed through total synthesis, which unequivocally established annuloline as 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole.[6]
Quantitative Data
While the original publications do not provide extensive quantitative data on the yield of annuloline from Lolium multiflorum, subsequent research in forage science has focused on the quantification of various alkaloids in ryegrass, often for agricultural purposes.[4][7][8] These studies primarily focus on endophytic alkaloids like peramine, lolitrem B, and ergovaline and do not typically quantify annuloline.[4][7][8] The development of modern analytical techniques such as Near-Infrared Spectroscopy (NIRS) and Liquid Chromatography-Mass Spectrometry (LC-MS) has enabled the rapid qualitative and quantitative analysis of alkaloids in Lolium species.[4][7]
Table 1: Physicochemical Properties of Annuloline
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO₄ |
| Molecular Weight | 337.4 g/mol [6] |
| IUPAC Name | 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole[6] |
| Appearance | Crystalline solid |
| Solubility | Sparingly soluble in water[3] |
| Fluorescence | Intense blue under UV light[3][5] |
Biological Activity and Signaling Pathways
The biological activity of annuloline has not been extensively studied. However, the 1,3-oxazole scaffold is a recognized pharmacophore present in numerous natural products with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.[9][10][11] The proposed biosynthetic pathway for 1,3-oxazoles involves the cyclodehydration and dehydrogenation of two amino acids.[12]
Due to the lack of specific studies on annuloline's mechanism of action, a definitive signaling pathway cannot be described. Further research is warranted to explore the potential therapeutic applications of this unique oxazole alkaloid.
Visualizations
Caption: Workflow for the isolation of annuloline from Lolium multiflorum roots.
References
- 1. Lolium multiflorum - Wikipedia [en.wikipedia.org]
- 2. Lolium multiflorum (Annual Ryegrass, Italian Ryegrass, Rye Grass) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annuloline | C20H19NO4 | CID 5281816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative analysis of endophyte alkaloids in perennial ryegrass using near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
